molecular formula C7H9NO3S B8040328 m-Methylaminobenzenesulfonic acid

m-Methylaminobenzenesulfonic acid

Cat. No.: B8040328
M. Wt: 187.22 g/mol
InChI Key: XRDCAKRYIFMDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Methylaminobenzenesulfonic acid is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(methylamino)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-8-6-3-2-4-7(5-6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCAKRYIFMDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (177 mg, 1.28 mmol), DMF (2 mL) and MeI (60 μL) were added to the compound (230 mg, 0.65 mmol) obtained in step 1, and stirred at 40° C. for 6 hours. Potassium carbonate (44.3 mg) and MeI (40 μL) were further added thereto and stirred overnight. After removing a solvent, purification was conducted in accordance with the purification process A to obtain a crude product (160 mg) of 3-{methyl[(2-nitrophenyl) sulfonyl]amino}benzenesulfonic acid. The crude product (144 mg, 0.39 mml) was dissolved in DMF (3 mL), and cesium carbonate (126 mg, 0.39 mmol) and thiophenol (40 μL, 0.39 mmol) were added thereto and stirred at 50° C. overnight. After removing a solvent, purification was conducted in accordance with the purification process A to obtain to a crude product (84.1 mg) of 3-(methylamino)benzenesulfonic acid. Then, a title compound was obtained by the same method as that of the synthetic example 1 except that the crude product of 3-(methylamino)benzenesulfonic acid was used instead of 3-sulfoaniline.
Quantity
177 mg
Type
reactant
Reaction Step One
Name
Quantity
60 μL
Type
reactant
Reaction Step One
Name
compound
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
44.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 μL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
144 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
126 mg
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four

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